molecular formula C12H14F2O2 B7995934 3,4-Difluoro-5-(pentyloxy)benzaldehyde

3,4-Difluoro-5-(pentyloxy)benzaldehyde

Cat. No.: B7995934
M. Wt: 228.23 g/mol
InChI Key: YIXGJUZYNHZITF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14F2O2 It is a benzaldehyde derivative, characterized by the presence of two fluorine atoms at the 4 and 5 positions and a pentoxy group at the 3 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(pentyloxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable fluorinated benzene derivative.

    Introduction of the Pentoxy Group: The pentoxy group is introduced via a nucleophilic substitution reaction, where a pentanol derivative reacts with the fluorinated benzene under basic conditions.

    Formylation: The formyl group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the intermediate compound reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(pentyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the pentoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,5-Difluoro-3-n-pentoxybenzoic acid.

    Reduction: 4,5-Difluoro-3-n-pentoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-5-(pentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluorobenzaldehyde: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain applications.

    3-n-Pentoxybenzaldehyde: Lacks the fluorine atoms, which may reduce its stability and reactivity.

    4,5-Difluoro-3-methoxybenzaldehyde: Has a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.

Uniqueness

3,4-Difluoro-5-(pentyloxy)benzaldehyde is unique due to the combination of fluorine atoms and the pentoxy group, which confer distinct chemical properties such as increased stability, hydrophobicity, and reactivity. These properties make it valuable in various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-5-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXGJUZYNHZITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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